molecular formula C10H8BrFN2 B599320 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene CAS No. 1355247-09-4

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene

Cat. No. B599320
CAS RN: 1355247-09-4
M. Wt: 255.09
InChI Key: NJVPGHLZSCMTBV-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene” is a chemical compound with the molecular formula C10H8BrFN2 . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2 .

Scientific Research Applications

Structural Characterization and Reactivity

The structural characterization and reactivity of compounds related to 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene have been detailed in several studies. For example, the synthesis of compounds through phase-transfer-catalysed alkylations demonstrates the compound's utility as a precursor in creating multidentate ligands for complexation with various metals, signifying its potential in coordination chemistry and catalysis. X-ray crystallography has been employed to ascertain the precise structural configurations of these compounds, showcasing their complex architectures and interaction potential (Hartshorn & Steel, 1995; Hartshorn & Steel, 1998).

Catalysis and Material Synthesis

This compound and its derivatives have found applications in catalysis and material synthesis. Specifically, nickel(II) complexes derived from ligands based on this compound structure have been demonstrated to catalyze tandem reactions, such as ethylene oligomerization combined with Friedel–Crafts alkylation of toluene, highlighting their potential in synthetic organic chemistry and industrial applications (Budhai et al., 2013).

Photophysical and Electrochemical Properties

Studies on the photophysical and electrochemiluminescence properties of Re(I) tricarbonyl complexes incorporating pyrazolyl-pyridyl-based ligands reveal significant insights into the luminescence properties of such compounds. These findings are crucial for developing new materials for optical devices, sensors, and bioimaging, indicating the broad applicability of the compound (Wei et al., 2011).

Ligand Behavior and Complex Formation

The ability of bis(pyrazol-1-ylmethyl)benzene derivatives to act as ligands for metal complexation has been extensively studied. These compounds demonstrate a wide range of coordination behaviors, forming complex structures with metals such as silver and palladium. Such complexes have been analyzed for their structural properties, offering valuable insights into the design of metal-organic frameworks and coordination polymers for various applications (Hartshorn & Steel, 2000).

Safety and Hazards

Safety data sheets indicate that “1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVPGHLZSCMTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN2C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742747
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355247-09-4
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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